Imidazo[1,2-a]pyridine, 2-cyclopropyl-8-(trifluoromethyl)-
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Overview
Description
2-Cyclopropyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the trifluoromethylation of imidazo[1,2-a]pyridine derivatives using electrophilic trifluoromethylating reagents. This reaction can be promoted by visible light without the need for a photosensitizer . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of a functional group with another.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Addition Reactions: These reactions can occur at the double bonds present in the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Electrophilic Trifluoromethylating Reagents: Used for introducing the trifluoromethyl group under visible light conditions.
Radical Scavengers: Employed in mechanistic studies to understand the reaction pathways.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, trifluoromethylation typically results in the formation of trifluoromethylated derivatives of the parent compound .
Scientific Research Applications
2-Cyclopropyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is explored for its potential as an antituberculosis agent due to its activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis.
Agricultural Chemistry: Derivatives of this compound have been studied for their nematicidal and fungicidal activities, showing promising results against various pests and pathogens.
Material Science: The unique chemical properties of this compound make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. In the context of its antituberculosis activity, the compound is believed to inhibit key enzymes involved in the biosynthesis of essential cellular components in Mycobacterium tuberculosis . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: This compound shares a similar core structure but differs in the presence of a chlorine atom instead of a cyclopropyl group.
Imidazo[1,2-a]pyridine Oxadiazole Thioether Derivatives: These derivatives have been studied for their nematicidal and fungicidal activities.
Uniqueness
2-Cyclopropyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C11H9F3N2 |
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Molecular Weight |
226.20 g/mol |
IUPAC Name |
2-cyclopropyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H9F3N2/c12-11(13,14)8-2-1-5-16-6-9(7-3-4-7)15-10(8)16/h1-2,5-7H,3-4H2 |
InChI Key |
MOBSPUKJWHXCEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN3C=CC=C(C3=N2)C(F)(F)F |
Origin of Product |
United States |
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